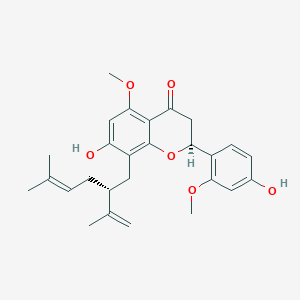

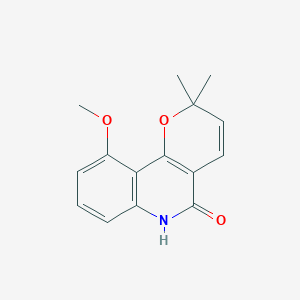

(2S)-2'-metoxicurarinona

Descripción general

Descripción

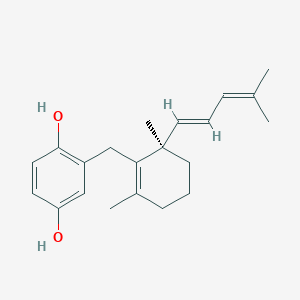

(2S)-2'-methoxykurarinone is a dimethoxyflavanone that is (2S)-(-)-kurarinone in which the hydroxy group at position 2' is replaced by a methoxy group. Isolated from the roots of Sophora flavescens, it exhibits cytotoxicity against human myeloid leukemia HL-60 cells. It has a role as a metabolite and an antineoplastic agent. It is a dimethoxyflavanone, a dihydroxyflavanone and a member of 4'-hydroxyflavanones. It is functionally related to a (2S)-(-)-kurarinone.

(2S)-2'-methoxykurarinone is a natural product found in Sophora flavescens with data available.

Aplicaciones Científicas De Investigación

Análisis Exhaustivo de las Aplicaciones de (2S)-2’-Metoxicurarinona

(2S)-2’-Metoxicurarinona, también conocida como 2’-Metoxicurarinona, es un compuesto con una variedad de aplicaciones potenciales en la investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos.

Actividad Antineoplásica

2’-Metoxicurarinona: se ha identificado como poseedora de propiedades antineoplásicas, lo que significa que puede inhibir el crecimiento de tumores. Exhibe citotoxicidad contra las células de leucemia mieloide humana HL-60, lo que la convierte en una candidata potencial para la investigación del tratamiento del cáncer .

Inhibición de la Osteoclastogénesis

La investigación indica que 2’-Metoxicurarinona inhibe la osteoclastogénesis, que es el proceso de resorción ósea. Regula a la baja la señalización RANKL, que es crucial en la formación de osteoclastos, las células responsables de la resorción ósea. Esta aplicación es significativa para el desarrollo de tratamientos para enfermedades óseas como la osteoporosis .

Propiedades Antiinflamatorias

El compuesto ha demostrado efectos antiinflamatorios, lo que sugiere su uso en el estudio de enfermedades inflamatorias. Al modular las vías inflamatorias, podría usarse para comprender y tratar afecciones caracterizadas por inflamación .

Efectos Antipiréticos

2’-Metoxicurarinona: también muestra efectos antipiréticos, que es la capacidad de reducir la fiebre. Esta propiedad podría explorarse más a fondo en el desarrollo de nuevos fármacos para reducir la fiebre o en el estudio de los mecanismos de regulación de la temperatura del cuerpo .

Potencial Antidiabético

El papel del compuesto en el metabolismo de la glucosa y las vías de señalización de la insulina sugiere su aplicación en la investigación de fármacos antidiabéticos. Su potencial para modular los niveles de azúcar en sangre podría conducir a nuevas perspectivas sobre el manejo de la diabetes .

Papel en la Estabilización del Colágeno

Aunque no está directamente relacionado con 2’-Metoxicurarinona, su análogo estructural, (2S,3R)-3-hidroxipiperidina-2-ácido carboxílico, juega un papel en la estabilización del colágeno. Esto sugiere que 2’-Metoxicurarinona podría estudiarse por sus efectos sobre el tejido conectivo y su potencial en aplicaciones de ingeniería de tejidos.

Actividad Antioxidante

Las propiedades antioxidantes del compuesto son de interés en el contexto del estrés oxidativo y el envejecimiento. La investigación sobre cómo 2’-Metoxicurarinona puede mitigar el daño oxidativo podría contribuir al desarrollo de terapias antienvejecimiento .

Aplicaciones Terapéuticas en Trastornos Óseos

Dados sus efectos sobre la osteoclastogénesis, 2’-Metoxicurarinona podría investigarse por sus aplicaciones terapéuticas en el tratamiento de trastornos óseos. Puede desempeñar un papel en el desarrollo de fármacos destinados a mejorar la salud ósea y la recuperación .

Propiedades

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAQQSUPNZAWEY-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2'-methoxykurarinone on osteoclastogenesis?

A: 2'-methoxykurarinone (MK) inhibits osteoclast differentiation and bone resorption by interfering with RANKL signaling. [] Specifically, MK suppresses the activation of Akt, p38, JNK, c-Fos, and NFATc1 signaling pathways downstream of RANKL activation. [] This ultimately inhibits the formation of mature, bone-resorbing osteoclasts. []

Q2: Does 2'-methoxykurarinone affect the production of RANKL or osteoprotegerin by osteoblasts?

A: Research indicates that MK does not alter the ratio of RANKL to osteoprotegerin produced by osteoblasts in response to osteoclastogenic factors. [] This suggests that its inhibitory effect on osteoclastogenesis is primarily mediated through its action on RANKL signaling pathways within osteoclast precursor cells. []

Q3: What protective effects does 2'-methoxykurarinone exhibit in neuronal cells?

A: Studies show that MK can protect HT22 hippocampal cells against glutamate-induced oxidative stress. [] This protective effect is attributed to its ability to induce the expression and activity of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective properties. []

Q4: How does the structure of 2'-methoxykurarinone relate to its antimalarial activity?

A: While MK itself shows moderate antimalarial activity against Plasmodium falciparum, research suggests that the position of methoxyl groups on the flavanone skeleton plays a crucial role in its potency. [] Further investigations are needed to elucidate the specific structural features responsible for this activity.

Q5: What are the potential applications of 2'-methoxykurarinone in the treatment of diabetic complications?

A: MK exhibits inhibitory activity against aldose reductase (AR), a key enzyme involved in the pathogenesis of diabetic complications. [, ] Additionally, MK has shown the ability to inhibit the formation of advanced glycation end products (AGEs), another contributing factor to diabetic complications. [] These properties suggest that MK holds potential for development as a therapeutic agent for managing diabetic complications.

Q6: What is known about the structure-activity relationship of lavandulyl flavanones like 2'-methoxykurarinone and their glycosidase inhibitory activities?

A: Studies on lavandulylated flavanones, including MK, demonstrate their potential as α-glucosidase and β-amylase inhibitors. [] The presence of the 8-lavandulyl group in the B-ring appears crucial for this inhibitory activity. [] Specifically, kushenol A, lacking a 4'-hydroxy group, shows selective inhibition of α-glucosidase. []

Q7: How does 2'-methoxykurarinone affect cutaneous T cell-attracting chemokine (CTACK/CCL27) production in human keratinocytes?

A: MK has been shown to suppress the expression of CTACK/CCL27 induced by TNF-α and IL-1β in human keratinocytes. [] This suppression occurs through two mechanisms: inhibition of NF-κB activation and induction of HO-1 expression. [] These findings highlight MK’s potential in managing inflammatory skin conditions.

Q8: Is there any evidence suggesting that 2'-methoxykurarinone might have anticancer potential?

A: While not directly addressed in the provided research, MK demonstrates inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). [] PTP1B is a negative regulator of insulin signaling and has been implicated in various cancers. [] Additionally, computational studies suggest that MK exhibits binding interactions similar to known partial agonists of PPARγ, a nuclear receptor with anti-cancer properties. [] Further research is needed to explore the full extent of MK's anticancer potential.

Q9: What is known about the toxicity of 2'-methoxykurarinone?

A: While the provided research focuses primarily on the biological activities of MK, one study mentions that lavandulyl flavanones, including MK, exhibited cytotoxic activity against human myeloid leukemia HL-60 cells. [] Further research is crucial to determine the safety profile and potential toxicity of MK in various biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1253527.png)